Cas no 1334177-88-6 (Cbz-NH-peg12-CH2CH2cooh)

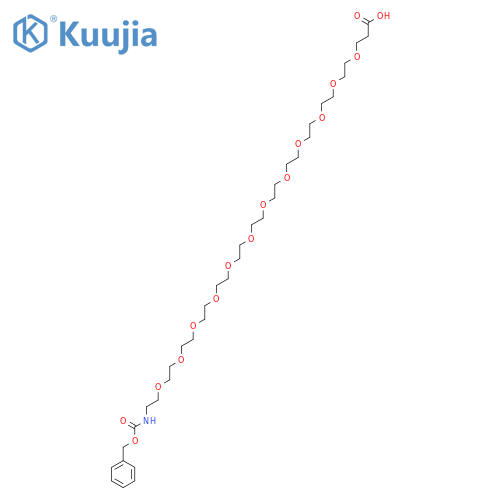

Cbz-NH-peg12-CH2CH2cooh structure

商品名:Cbz-NH-peg12-CH2CH2cooh

Cbz-NH-peg12-CH2CH2cooh 化学的及び物理的性質

名前と識別子

-

- CBZ-NH-PEG12-CH2CH2COOH

- MFCD11041149

- 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

- 1334177-88-6

- CBZ-NH-PEG12-acid

- CS-0116426

- AKOS030213499

- BP-21648

- Cbz-NH-PEG12-C2-acid

- Cbz-N-amido-PEG12-acid

- 1-BENZYLOXYCARBONYLAMINO-3,6,9,12,15,18,21,24,27,30,33,36-DODECAOXANONATRIACONTAN-39-OIC ACID

- 3-Oxo-1-phenyl-2,7,10,13,16,19,22,25,28,31,34,37,40-tridecaoxa-4-azatritetracontan-43-oic acid

- GS-9373

- HY-133358

- DA-51661

- Cbz-NH-peg12-CH2CH2cooh

-

- インチ: 1S/C35H61NO16/c37-34(38)6-8-40-10-12-42-14-16-44-18-20-46-22-24-48-26-28-50-30-31-51-29-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-36-35(39)52-32-33-4-2-1-3-5-33/h1-5H,6-32H2,(H,36,39)(H,37,38)

- InChIKey: WVKANAHNXOWXKU-UHFFFAOYSA-N

- ほほえんだ: O(CCOCCOCCOCCOCCOCCNC(=O)OCC1C=CC=CC=1)CCOCCOCCOCCOCCOCCOCCC(=O)O

計算された属性

- せいみつぶんしりょう: 751.39903486g/mol

- どういたいしつりょう: 751.39903486g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 16

- 重原子数: 52

- 回転可能化学結合数: 42

- 複雑さ: 762

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 186

Cbz-NH-peg12-CH2CH2cooh 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | DPG-5758-100 mg |

Cbz-N-Amido-dPEG?24-Acid |

1334177-88-6 | 100MG |

$289.30 | 2023-01-05 | ||

| Key Organics Ltd | GS-9386-100MG |

CBZ-N-amido-dPEG®₂₄-acid |

1334177-88-6 | >95% | 100mg |

£263.84 | 2023-09-08 | |

| Key Organics Ltd | GS-9373-100MG |

CBZ-N-amido-dPEG®₁₂-acid |

1334177-88-6 | >95% | 100mg |

£178.48 | 2023-09-08 | |

| Key Organics Ltd | GS-9373-1G |

CBZ-N-amido-dPEG®₁₂-acid |

1334177-88-6 | >95% | 1g |

£606.00 | 2023-09-08 | |

| Key Organics Ltd | GS-9386-1G |

CBZ-N-amido-dPEG®₂₄-acid |

1334177-88-6 | >95% | 1g |

£691.00 | 2023-09-08 | |

| Apollo Scientific | BIPG1367-100mg |

Cbz-N-amido-PEG12-acid |

1334177-88-6 | 100mg |

£461.00 | 2023-09-01 | ||

| 1PlusChem | 1P009J9R-500mg |

alpha-Benzyloxycarbonylamino-24(ethylene glycol)-omega-propionic acid |

1334177-88-6 | Cbz-NH-PEG12-C2-acid ≥95% | 500mg |

$480.00 | 2023-12-22 | |

| A2B Chem LLC | AE44079-25mg |

Cbz-N-amido-PEG12-acid |

1334177-88-6 | 95% | 25mg |

$125.00 | 2024-04-20 | |

| Aaron | AR009JI3-500mg |

alpha-Benzyloxycarbonylamino-24(ethylene glycol)-omega-propionic acid |

1334177-88-6 | 95% | 500mg |

$787.00 | 2025-01-23 | |

| Aaron | AR009JI3-1g |

alpha-Benzyloxycarbonylamino-24(ethylene glycol)-omega-propionic acid |

1334177-88-6 | 1g |

$1449.00 | 2023-12-16 |

Cbz-NH-peg12-CH2CH2cooh 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

1334177-88-6 (Cbz-NH-peg12-CH2CH2cooh) 関連製品

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1334177-88-6)Cbz-NH-peg12-CH2CH2cooh

清らかである:99%/99%/99%

はかる:50mg/100mg/1g

価格 ($):169.0/249.0/1304.0